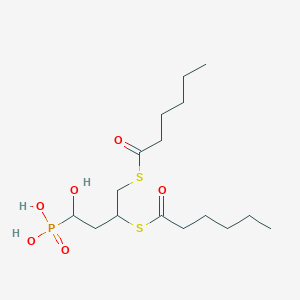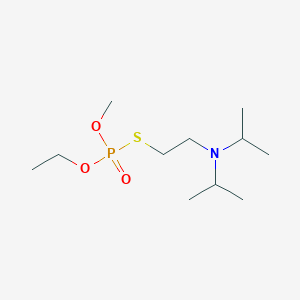
2-Cloro-2-propen-1-ol
Descripción general
Descripción
2-Chloro-2-propen-1-ol is a chemical compound with potential relevance in various scientific and industrial applications. Its structure, reactivity, and properties make it a subject of interest for research in organic chemistry and materials science.
Synthesis Analysis
The synthesis of related chloro- and propen-ol compounds typically involves reactions such as Claisen-Schmidt condensation and oxidative aminomercuration. For instance, compounds with similar structural features have been synthesized through base-catalyzed condensation reactions, highlighting the versatility of synthesis methods for chloro-propen-ols (Rasool et al., 2021).
Molecular Structure Analysis
The molecular structure and conformation of chloro-propen-ols and related compounds have been extensively studied using techniques like gas-phase electron diffraction and X-ray diffraction. These studies reveal detailed information about bond lengths, angles, and conformational preferences, contributing to a deeper understanding of the structural aspects of these molecules (Strand et al., 2009).
Chemical Reactions and Properties
2-Chloro-2-propen-1-ol and similar compounds participate in a range of chemical reactions, reflecting their rich chemical reactivity. These reactions include oxidative aminomercuration, which leads to the formation of complex organic structures with potential applications in synthesis and material science (Barluenga et al., 1986).
Physical Properties Analysis
The physical properties, including thermal behavior and stability of oligomers derived from chloro-propen-ols, have been analyzed using techniques like thermal gravimetry and differential scanning calorimetry. These studies provide insights into the thermal stability and glass transition temperatures of these compounds, which are crucial for their application in material science (Drzeżdżon et al., 2020).
Chemical Properties Analysis
The chemical properties of 2-Chloro-2-propen-1-ol and its derivatives, such as binding with DNA, urease inhibition, and antioxidant activities, have been explored through experimental and computational studies. These investigations provide valuable information on the interaction modes and biological activities of these compounds, supporting their potential in pharmaceutical and biochemical applications (Rasool et al., 2021).
Aplicaciones Científicas De Investigación
Suplemento de Carbono para Cepas de Pseudomonas
2-Cloro-2-propen-1-ol, también conocido como 2-cloropropenol, se puede utilizar como suplemento de carbono para el crecimiento de cepas de Pseudomonas {svg_1}. Esta aplicación es particularmente útil en investigación microbiológica y biotecnología.
Preparación de 2-(4-octilfenil)prop-2-en-1-ol
This compound se puede utilizar en la síntesis de 2-(4-octilfenil)prop-2-en-1-ol {svg_2}. Este compuesto tiene posibles aplicaciones en el campo de la química orgánica y la ciencia de los materiales.
Estudios de Fotodisociación
Se ha informado que this compound sufre fotodisociación a 193 nm para generar un intermedio radical CH2CCH2OH {svg_3}. Esta propiedad lo hace útil en estudios relacionados con la fotoquímica y la cinética de reacción.
Reacción Mediada por Bases de 1,2,3-tricloropropano
This compound se forma como un producto mayoritario durante la reacción mediada por bases de 1,2,3-tricloropropano {svg_4}. Esta reacción es significativa en el campo de la síntesis orgánica y la química ambiental.
Reacción con Tricloruro de Fósforo
Se ha informado que this compound reacciona con tricloruro de fósforo para producir ésteres de fósforo {svg_5}. Esta reacción es importante en la síntesis de compuestos organofosforados, que tienen aplicaciones en diversos campos, incluida la agricultura y la medicina.
Estudios de Oligomerización
Se ha estudiado el comportamiento térmico de los productos de la oligomerización de this compound {svg_6}. Los oligómeros se sintetizaron utilizando complejos de cromo (III) y oxovanadio (IV) como catalizadores {svg_7}. Esta investigación es relevante para el campo de la ciencia de polímeros y la ingeniería de materiales.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known to react with certain compounds to form different products .
Mode of Action
2-Chloro-2-propen-1-ol is reported to undergo photodissociation at 193nm to generate a CH2CCH2OH radical intermediate . It is also formed as a major product during the base-mediated reaction of 1,2,3-trichloropropane . Furthermore, it reacts with phosphorus trichloride to yield phosphorous esters, while with phosphoryl chloride it yields phosphoric ester .
Result of Action
Its ability to form a radical intermediate and react with other compounds to form different products suggests it may have various effects depending on the context of its use .
Action Environment
The action, efficacy, and stability of 2-Chloro-2-propen-1-ol can be influenced by various environmental factors. For instance, its photodissociation at 193nm suggests that exposure to light, particularly UV light, can affect its stability and action . Other factors such as temperature, pH, and the presence of other chemicals could also potentially influence its action.
Propiedades
IUPAC Name |
2-chloroprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c1-3(4)2-5/h5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCXYTRISGREIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073984 | |
| Record name | 2-Chloro-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5976-47-6 | |
| Record name | 2-Chloro-2-propen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5976-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroallyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2-propen-1-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-2-propen-1-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-2-PROPEN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V60IX5IR93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1199814.png)

![S-[(9a-Hydroxy-4,4-dimethyl-2-oxo-2,4,4a,5,6,8a,9,9a-octahydronaphtho[2,3-b]furan-7-yl)methyl] ethanethioate](/img/structure/B1199817.png)






![2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1199829.png)
![2-[(3-Chloro-1-phenylpropyl)amino]ethyl acetate](/img/structure/B1199830.png)

![Benzo[k]tetraphene-3,4-diol](/img/structure/B1199834.png)
![(5-Amino-3-triazolo[1,5-a]quinazolinyl)-(4-morpholinyl)methanone](/img/structure/B1199835.png)